Potassium ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ethyl carbonate is an organometallic compound with the chemical formula C₃H₅KO₃. It is a potassium salt of ethyl carbonic acid and is known for its use as a reagent in organic synthesis. This compound is typically a white crystalline solid that is soluble in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium ethyl carbonate can be synthesized through the reaction of potassium hydroxide with ethyl chloroformate. The reaction proceeds as follows:
KOH+C₂H₅OCOCl→C₃H₅KO₃+HCl
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound involves the reaction of potassium carbonate with ethyl alcohol in the presence of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Potassium ethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halides to form ethyl esters and potassium halides.
Carboxylation Reactions: It can be used to carboxylate phenols and naphthols, forming hydroxybenzoic and hydroxynaphthoic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides such as ethyl iodide or ethyl bromide.
Carboxylation Reactions: Often carried out in the presence of carbon dioxide and under specific temperature and pressure conditions.
Major Products:
Substitution Reactions: Ethyl esters and potassium halides.
Carboxylation Reactions: Hydroxybenzoic and hydroxynaphthoic acids.
Scientific Research Applications
Potassium ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the carboxylation of phenols and naphthols.
Biology: Utilized in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: Employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of potassium ethyl carbonate involves its ability to act as a nucleophile in substitution reactions and as a carboxylating agent in carboxylation reactions. In substitution reactions, the ethyl carbonate anion attacks the electrophilic carbon of the halide, leading to the formation of ethyl esters. In carboxylation reactions, the compound reacts with carbon dioxide to form carboxylated products.
Comparison with Similar Compounds
Sodium Ethyl Carbonate: Similar in structure and reactivity but uses sodium instead of potassium.
Potassium Methyl Carbonate: Similar but with a methyl group instead of an ethyl group.
Potassium Propyl Carbonate: Similar but with a propyl group instead of an ethyl group.
Uniqueness: Potassium ethyl carbonate is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective.
Properties
Molecular Formula |
C3H5KO3 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
potassium;ethyl carbonate |
InChI |
InChI=1S/C3H6O3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
WVCAATDGXHFREC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.